2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile
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Overview
Description
2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile is an organic compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of an aminophenyl group, a methoxy group, and a nitrile group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile typically involves the reaction of 2-aminophenol with 4-bromobenzyl cyanide under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminophenol attacks the bromine atom of 4-bromobenzyl cyanide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity . The use of catalysts and solvents may also be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-ethyl)-2-methoxy-phenol: A metabolite of dopamine with similar structural features.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar methoxy and amino substitution pattern.
Uniqueness
2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities . Its structural features make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[4-[(2-aminophenyl)methoxy]phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-10-9-12-5-7-14(8-6-12)18-11-13-3-1-2-4-15(13)17/h1-8H,9,11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSJZURABXHAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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